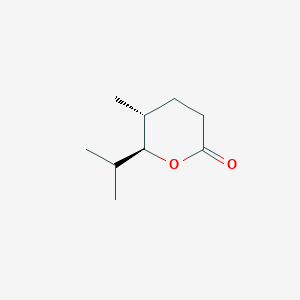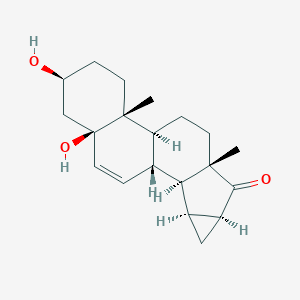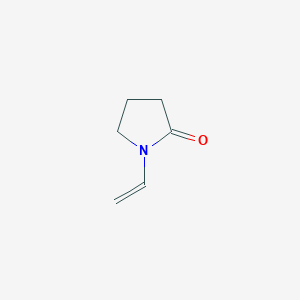
4-Aminobenzoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoyl bromide is an organic compound with the chemical formula C7H6BrNO2. It is a white crystalline solid that is widely used in scientific research for its various properties.
Scientific Research Applications
4-Aminobenzoyl bromide has various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a fluorescent probe in biochemical assays and as a labeling agent in mass spectrometry. Additionally, 4-Aminobenzoyl bromide is used in the synthesis of various polymers and as a building block for organic synthesis.
Mechanism Of Action
The mechanism of action of 4-Aminobenzoyl bromide is not well understood. However, it is known to be an electrophilic reagent that reacts with various nucleophiles, including amines, thiols, and alcohols. The reaction results in the formation of amides, thioesters, and esters, respectively.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Aminobenzoyl bromide. However, it is known to be toxic and harmful if ingested or inhaled. It can cause skin irritation and eye damage upon contact.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Aminobenzoyl bromide in lab experiments is its versatility. It can be used as a reagent in various organic reactions and as a labeling agent in mass spectrometry. Additionally, it is readily available and relatively inexpensive.
One limitation of using 4-Aminobenzoyl bromide is its toxicity. It can be harmful if ingested or inhaled, and precautions must be taken when handling it. Additionally, it is not well understood, and further research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the research and development of 4-Aminobenzoyl bromide. One direction is to further investigate its mechanism of action and potential applications in organic synthesis, biochemical assays, and mass spectrometry. Additionally, research could focus on developing safer and more efficient methods for handling and using 4-Aminobenzoyl bromide in lab experiments. Finally, research could explore the potential use of 4-Aminobenzoyl bromide in drug discovery and development.
Synthesis Methods
The synthesis of 4-Aminobenzoyl bromide can be achieved through the reaction of 4-Aminobenzoic acid with thionyl chloride and then with bromine. The reaction results in the formation of 4-Aminobenzoyl bromide, which can be purified through recrystallization.
properties
CAS RN |
151093-40-2 |
|---|---|
Product Name |
4-Aminobenzoyl bromide |
Molecular Formula |
C7H6BrNO |
Molecular Weight |
200.03 g/mol |
IUPAC Name |
4-aminobenzoyl bromide |
InChI |
InChI=1S/C7H6BrNO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H,9H2 |
InChI Key |
DQCUPFLTPVSFEQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)Br)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)Br)N |
synonyms |
Benzoylbromide,4-amino-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)



![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)




![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)

